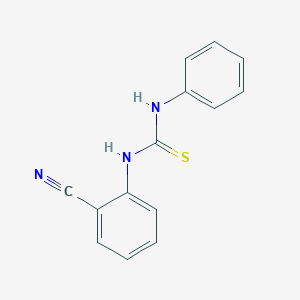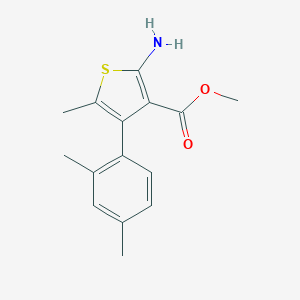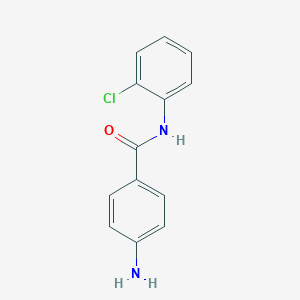
4-amino-N-(2-chlorophenyl)benzamide
Übersicht
Beschreibung
4-amino-N-(2-chlorophenyl)benzamide is a compound with the CAS Number: 888-79-9 . It has a molecular weight of 246.7 and its IUPAC name is 4-amino-N-(2-chlorophenyl)benzamide . The compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Molecular Structure Analysis
The InChI code for 4-amino-N-(2-chlorophenyl)benzamide is 1S/C13H11ClN2O/c14-11-3-1-2-4-12(11)16-13(17)9-5-7-10(15)8-6-9/h1-8H,15H2,(H,16,17) . This indicates the presence of a benzamide group with an amino and a chlorophenyl substituent .Physical And Chemical Properties Analysis
4-amino-N-(2-chlorophenyl)benzamide has a molecular weight of 246.7 . It is recommended to be stored in a dark place, under an inert atmosphere, at room temperature .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity : A number of studies have synthesized derivatives of 4-amino-N-(2-chlorophenyl)benzamide and tested them for anticonvulsant activity. For example, Lambert et al. (1995) synthesized two ameltolide derivatives, 4-amino-N-(2-ethylphenyl)benzamide and 4-amino-N-(2,6-diethylphenyl)benzamide, and found them to be superior to phenytoin in the maximal electroshock seizure test, though inactive in other seizure models. Another study by Afolabi et al. (2012) investigated the anticonvulsant activity of some N-(2,6-diisopropylphenyl) benzamides, with a particular 4-chloro compound showing promising results in a brine shrimp lethality test scale. Additionally, Scott et al. (1993) continued the evaluation of anticonvulsant enaminones, including methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate, in various seizure models (Lambert et al., 1995); (Afolabi et al., 2012); (Scott et al., 1993).
Anticancer Properties : Yılmaz et al. (2015) synthesized derivatives of indapamide, including 4-chloro-3-({[(4-chlorophenyl)amino]carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide, which demonstrated significant proapoptotic activity on melanoma cell lines (Yılmaz et al., 2015).
Pharmacokinetic Studies : Dockens et al. (1987) developed a method for the liquid chromatographic determination of 4-amino-N-(2,6-dimethylphenyl)-benzamide in rat serum and urine for pharmacokinetic studies, highlighting the compound's potential as a new anticonvulsant (Dockens et al., 1987).
Additional Pharmacological Activities : Bakibaev et al. (1994) explored the synthesis of benzamides, including derivatives of 4-amino-N-(2-chlorophenyl)benzamide, to assess their antispasmodic and antihypoxic properties. This study indicates a broader range of potential pharmacological uses for these compounds (Bakibaev et al., 1994).
Study of Molecular Interactions : Perlovich et al. (2008) studied the crystal structures of similar compounds, including 4-amino-N-(4-chlorophenyl)-benzene-sulfonamide, to analyze molecular interactions in crystals and solutions, which is essential for understanding the drug's behavior in biological systems (Perlovich et al., 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-amino-N-(2-chlorophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-11-3-1-2-4-12(11)16-13(17)9-5-7-10(15)8-6-9/h1-8H,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSXIPRVNDRUAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401189 | |
| Record name | 4-amino-N-(2-chlorophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(2-chlorophenyl)benzamide | |
CAS RN |
888-79-9 | |
| Record name | 4-Amino-N-(2-chlorophenyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=888-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-amino-N-(2-chlorophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




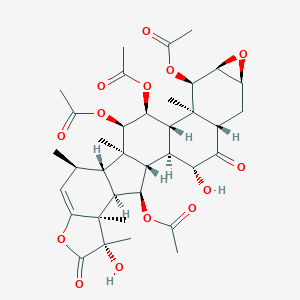

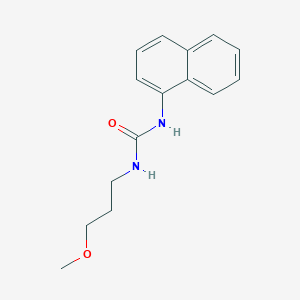

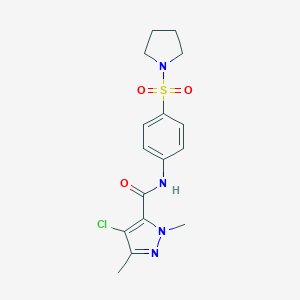


![Ethyl 6-{[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate](/img/structure/B183105.png)



